molecular formula C12H9Br2NO2 B12972835 Ethyl 4,8-dibromoquinoline-2-carboxylate

Ethyl 4,8-dibromoquinoline-2-carboxylate

Cat. No.: B12972835
M. Wt: 359.01 g/mol
InChI Key: DWLDRFGKTDGTGO-UHFFFAOYSA-N
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Description

Ethyl 4,8-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 and a molecular weight of 359.01 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,8-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions .

Industrial Production Methods

. These services often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dibromoquinoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Ethyl 4,8-dibromoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,8-dibromoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Ethyl 4,8-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine atoms and a carboxylate ester group, which contribute to its distinct reactivity and versatility in research applications.

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 4,8-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-9(14)7-4-3-5-8(13)11(7)15-10/h3-6H,2H2,1H3

InChI Key

DWLDRFGKTDGTGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Br

Origin of Product

United States

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